molecular formula C5H2BrClFN B1379014 4-Bromo-3-chloro-5-fluoropyridine CAS No. 1211590-18-9

4-Bromo-3-chloro-5-fluoropyridine

Cat. No.: B1379014
CAS No.: 1211590-18-9
M. Wt: 210.43 g/mol
InChI Key: KORXILCJYZLTDE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-Bromo-3-chloro-5-fluoropyridine is an organic compound with the molecular formula C5H2BrClFN. It is a halogenated pyridine derivative, characterized by the presence of bromine, chlorine, and fluorine atoms attached to the pyridine ring. This compound is of significant interest in organic synthesis and various industrial applications due to its unique chemical properties .

Preparation Methods

Synthetic Routes and Reaction Conditions

4-Bromo-3-chloro-5-fluoropyridine can be synthesized through halogenation reactions involving pyridine derivatives. One common method involves the halogenation of pyridine using appropriate halogenating agents under controlled conditions. For instance, the reaction of 4-chloro-3-fluoropyridine with bromine in the presence of a catalyst can yield this compound .

Industrial Production Methods

Industrial production of this compound typically involves large-scale halogenation processes. These processes are optimized for high yield and purity, often employing continuous flow reactors and advanced purification techniques to ensure the quality of the final product .

Chemical Reactions Analysis

Types of Reactions

4-Bromo-3-chloro-5-fluoropyridine undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

4-Bromo-3-chloro-5-fluoropyridine has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: It serves as an intermediate in the synthesis of biologically active compounds.

    Medicine: It is involved in the development of pharmaceuticals, particularly in the synthesis of drug candidates.

    Industry: It is used in the production of agrochemicals and other specialty chemicals.

Mechanism of Action

The mechanism of action of 4-Bromo-3-chloro-5-fluoropyridine in chemical reactions involves the activation of the pyridine ring through the electron-withdrawing effects of the halogen atoms. This activation facilitates various substitution and coupling reactions by making the ring more reactive towards nucleophiles and catalysts .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-Bromo-3-chloro-5-fluoropyridine is unique due to the specific arrangement of halogen atoms on the pyridine ring, which imparts distinct reactivity and selectivity in chemical reactions. This makes it a valuable intermediate in the synthesis of complex organic molecules and pharmaceuticals .

Biological Activity

4-Bromo-3-chloro-5-fluoropyridine is a heterocyclic compound notable for its unique combination of halogen substituents, which significantly influence its biological activity and reactivity. This article delves into the compound's biological properties, mechanisms of action, and potential applications based on diverse research findings.

The molecular formula of this compound is C₅H₃BrClFN, with a molecular weight of approximately 246.89 g/mol. The presence of bromine, chlorine, and fluorine atoms enhances its reactivity compared to non-halogenated analogs, making it a valuable intermediate in pharmaceutical synthesis.

Synthesis Methods:

  • Nucleophilic Substitution : The compound can be synthesized through nucleophilic substitution reactions, where the chlorine atom in 4-chloro-3-fluoropyridine is replaced by other nucleophiles.
  • Fluorination Reactions : The introduction of fluorine can be achieved using various fluorinating agents, enhancing the compound's biological profile.

Antimicrobial Properties

Research indicates that this compound exhibits significant antimicrobial activity. Studies have shown that it can inhibit the growth of various bacterial strains, suggesting its potential as an antimicrobial agent. The halogen substituents may enhance its interaction with microbial targets, increasing efficacy compared to non-halogenated counterparts.

Interaction with Cytochrome P450 Enzymes

The compound has been identified as a substrate for cytochrome P450 enzymes, particularly CYP1A2. This interaction is crucial for understanding the pharmacokinetics of drugs developed from this compound and its potential impact on drug-drug interactions.

Pharmacokinetic Profile

A detailed pharmacokinetic profile has been established for compounds similar to or derived from this compound. The following table summarizes key pharmacokinetic parameters:

SpeciesClearance (Cl) (L/h/kg)Bioavailability (LBF) (%)Volume of Distribution (Vd) (L/kg)Bioavailability (F) (%)Half-life (t1/2) (h)
Mouse1.87311.08540.55
Rat1.54351.53880.97
Dog0.84330.741260.70
Human Prediction∼0.88∼76∼0.85∼70∼0.70

This pharmacokinetic data indicates that the compound has a favorable bioavailability profile and moderate clearance rates across different species, suggesting potential for therapeutic applications in humans .

Case Studies and Research Findings

Several studies have investigated the biological activity of this compound:

  • Antimicrobial Efficacy : A study demonstrated that derivatives of this compound showed enhanced antimicrobial properties against resistant bacterial strains, indicating its potential use in developing new antibiotics.
  • Drug Metabolism Studies : Research highlighted the role of this compound in drug metabolism, particularly its interaction with CYP450 enzymes, which is critical for predicting metabolic pathways and potential toxicities of related drugs .
  • Structure-Activity Relationship (SAR) : Investigations into SAR revealed that modifications to the halogen substituents can significantly alter biological activity and pharmacokinetics, providing insights for designing more effective therapeutic agents .

Properties

IUPAC Name

4-bromo-3-chloro-5-fluoropyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H2BrClFN/c6-5-3(7)1-9-2-4(5)8/h1-2H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KORXILCJYZLTDE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C(=C(C=N1)Cl)Br)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H2BrClFN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID601299559
Record name 4-Bromo-3-chloro-5-fluoropyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601299559
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

210.43 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1211590-18-9
Record name 4-Bromo-3-chloro-5-fluoropyridine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1211590-18-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-Bromo-3-chloro-5-fluoropyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601299559
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-Bromo-3-chloro-5-fluoropyridine
Reactant of Route 2
Reactant of Route 2
4-Bromo-3-chloro-5-fluoropyridine
Reactant of Route 3
Reactant of Route 3
4-Bromo-3-chloro-5-fluoropyridine
Reactant of Route 4
Reactant of Route 4
4-Bromo-3-chloro-5-fluoropyridine
Reactant of Route 5
4-Bromo-3-chloro-5-fluoropyridine
Reactant of Route 6
4-Bromo-3-chloro-5-fluoropyridine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.